molecular formula C14H10F3NO2 B3288049 4-((3-(Trifluoromethyl)phenyl)amino)benzoic acid CAS No. 85010-10-2

4-((3-(Trifluoromethyl)phenyl)amino)benzoic acid

Cat. No.: B3288049
CAS No.: 85010-10-2
M. Wt: 281.23 g/mol
InChI Key: DYOKQJIZECPOJL-UHFFFAOYSA-N
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Description

4-((3-(Trifluoromethyl)phenyl)amino)benzoic acid is an organic compound with the molecular formula C14H10F3NO2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(Trifluoromethyl)phenyl)amino)benzoic acid can be achieved through several methods. One common approach involves the reaction between 3-(trifluoromethyl)aniline and 4-chlorobenzoic acid under suitable conditions. The reaction typically requires a catalyst, such as palladium, and a base, such as potassium carbonate, to facilitate the coupling reaction. The reaction is carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of alternative solvents and catalysts that are more environmentally friendly can be explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((3-(Trifluoromethyl)phenyl)amino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Scientific Research Applications

4-((3-(Trifluoromethyl)phenyl)amino)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((3-(Trifluoromethyl)phenyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the amino group, resulting in different chemical properties and reactivity.

    3-(Trifluoromethyl)aniline: Contains the trifluoromethyl group and amino group but lacks the benzoic acid moiety.

    4-Amino-3-(trifluoromethyl)benzoic acid: Similar structure but with different positioning of functional groups.

Uniqueness

4-((3-(Trifluoromethyl)phenyl)amino)benzoic acid is unique due to the combination of the trifluoromethyl group, amino group, and benzoic acid moiety in a single molecule. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .

Properties

IUPAC Name

4-[3-(trifluoromethyl)anilino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c15-14(16,17)10-2-1-3-12(8-10)18-11-6-4-9(5-7-11)13(19)20/h1-8,18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOKQJIZECPOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=CC=C(C=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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